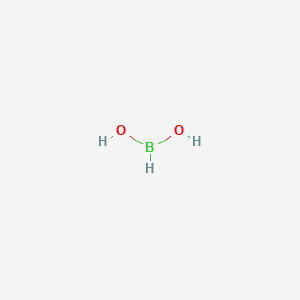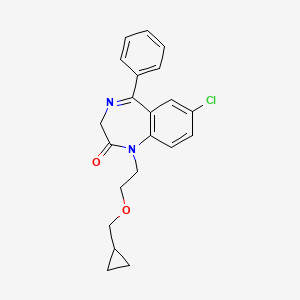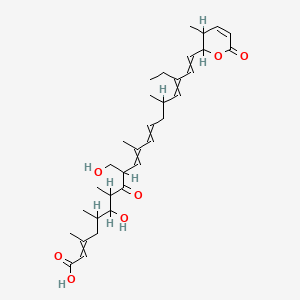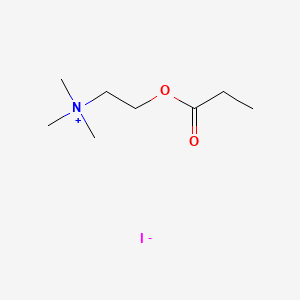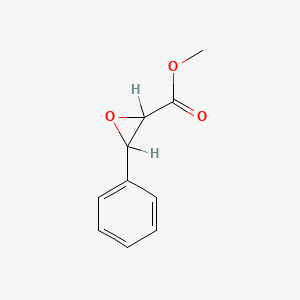![molecular formula C15H16N4O4 B1209964 5-hydroxy-N-[2-[[(5-hydroxy-3-pyridinyl)-oxomethyl]amino]propyl]-3-pyridinecarboxamide](/img/structure/B1209964.png)
5-hydroxy-N-[2-[[(5-hydroxy-3-pyridinyl)-oxomethyl]amino]propyl]-3-pyridinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-hydroxy-N-[2-[[(5-hydroxy-3-pyridinyl)-oxomethyl]amino]propyl]-3-pyridinecarboxamide is a pyridinecarboxamide. It derives from a nicotinamide.
Scientific Research Applications
Metabolic Profiling and Pharmacokinetics
- The compound L-735,524, which shares structural similarities with the chemical of interest, is a potent inhibitor of HIV-1 protease and has been studied for its metabolic profile in human urine. Significant metabolites were identified and characterized, providing insights into the major metabolic pathways involved, such as glucuronidation, pyridine N-oxidation, para-hydroxylation of the phenylmethyl group, and others. This research offers valuable information for understanding the metabolism and potential interactions of similar compounds within the human body (Balani et al., 1995).
Novel Antiulcer Compounds and Tolerability
- KW-5805, a compound with a similar complex structure, was evaluated for its antiulcer properties and pharmacokinetics in humans. The study revealed insights into the tolerability, metabolic pathways, and excretion patterns of such compounds, contributing to the understanding of their potential therapeutic applications and safety profiles (Uckert et al., 1989).
Toxicity and Occupational Exposure
- Research on related aromatic amino compounds like 5-amino-2-(trifluoromethyl)pyridine has highlighted the risks associated with industrial exposure, emphasizing the importance of understanding the toxicological profiles and safe handling practices for similar compounds to prevent adverse health effects (Tao et al., 2022).
Neuroreceptor Occupancy and Drug Development
- Studies on compounds like DU 125530, which show structural similarities, have examined their receptor occupancy and potential applications in treating disorders such as anxiety and depression. Such research is crucial for the development of new drugs targeting specific neuroreceptors and for understanding the dose-dependent effects and tolerability of these compounds (Rabiner et al., 2002).
properties
Product Name |
5-hydroxy-N-[2-[[(5-hydroxy-3-pyridinyl)-oxomethyl]amino]propyl]-3-pyridinecarboxamide |
|---|---|
Molecular Formula |
C15H16N4O4 |
Molecular Weight |
316.31 g/mol |
IUPAC Name |
5-hydroxy-N-[2-[(5-hydroxypyridine-3-carbonyl)amino]propyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C15H16N4O4/c1-9(19-15(23)11-3-13(21)8-17-6-11)4-18-14(22)10-2-12(20)7-16-5-10/h2-3,5-9,20-21H,4H2,1H3,(H,18,22)(H,19,23) |
InChI Key |
LMMZHPWDSHTAMF-UHFFFAOYSA-N |
SMILES |
CC(CNC(=O)C1=CC(=CN=C1)O)NC(=O)C2=CC(=CN=C2)O |
Canonical SMILES |
CC(CNC(=O)C1=CC(=CN=C1)O)NC(=O)C2=CC(=CN=C2)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



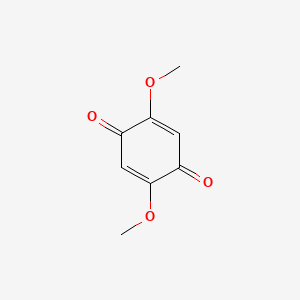

![2,7-Naphthalenedisulfonic acid, 4,4'-[1,4-phenylenebis[imino(6-chloro-1,3,5-triazine-4,2-diyl)imino]]bis[5-hydroxy-6-[2-(2-sulfophenyl)diazenyl]-, sodium salt (1:6)](/img/structure/B1209885.png)
